tert-Butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)piperazine-1-carboxylate
Description
Historical Context of Piperazine-Pyrimidine Hybrid Compounds
The development of piperazine-pyrimidine hybrid compounds has emerged from decades of systematic exploration in medicinal chemistry, building upon the individual success of both structural motifs. Piperazine derivatives gained prominence in pharmaceutical applications due to their favorable pharmacokinetic properties, particularly their ability to modulate drug solubility and bioavailability. The piperazine scaffold has been integral to numerous therapeutic classes, including antipsychotics, antihistamines, and antimicrobial agents, with compounds such as chlorpromazine and ciprofloxacin demonstrating the versatility of this heterocyclic system. The historical significance of piperazine compounds stems from their structural flexibility and the ability of the two nitrogen atoms to participate in diverse intermolecular interactions.
Pyrimidine-based compounds have an equally distinguished history in medicinal chemistry, with their significance rooted in their structural similarity to naturally occurring nucleotide bases. The pyrimidine scaffold has been extensively explored for various therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. Recent medicinal chemistry approaches have focused on novel pyrimidine analogs that incorporate strategic structural modifications to enhance biological activity and selectivity. The combination of pyrimidine and piperazine motifs represents a rational approach to drug design, where researchers have sought to combine the favorable pharmacokinetic properties of piperazine with the diverse biological activities associated with pyrimidine derivatives.
The evolution of piperazine-pyrimidine hybrids has been particularly evident in the development of antimicrobial agents. Recent research has demonstrated that chrysin-based pyrimidine-piperazine hybrids exhibit significant antimicrobial activity against multiple bacterial and fungal strains. These compounds have shown superior activity compared to standard antimicrobial agents, with minimum inhibitory concentration values ranging from 6.25 to 250 micrograms per milliliter against various pathogenic organisms. The success of these hybrid compounds has validated the strategic combination of structural motifs, leading to continued exploration of piperazine-pyrimidine scaffolds in contemporary drug discovery programs.
Significance of Halogen-Substituted Heterocyclic Systems
Halogen substitution in heterocyclic systems represents one of the most important strategies in modern medicinal chemistry, with fluorine and chlorine atoms providing distinct advantages in drug design and synthesis. The incorporation of halogens into organic molecules significantly influences their physicochemical properties, including lipophilicity, metabolic stability, and molecular recognition. In the specific case of 2-chloro-5-fluoropyrimidine derivatives, the halogen substituents create an electron-deficient aromatic system that facilitates nucleophilic aromatic substitution reactions, making these compounds valuable synthetic intermediates. The strategic placement of chlorine at position 2 and fluorine at position 5 of the pyrimidine ring creates a unique electronic environment that influences both chemical reactivity and biological activity.
Fluorine substitution in heterocyclic compounds has gained particular prominence due to the unique properties of the carbon-fluorine bond. The high electronegativity of fluorine and the strength of the carbon-fluorine bond contribute to metabolic stability and can enhance binding affinity to biological targets. In pyrimidine systems, fluorine substitution often leads to improved pharmacokinetic properties and increased potency of biological activity. The presence of fluorine in position 5 of the pyrimidine ring creates a distinctive electronic profile that can influence molecular interactions with protein targets, potentially leading to enhanced selectivity and reduced off-target effects.
Halogen-induced controllable cyclizations have emerged as a significant synthetic strategy for creating diverse heterocyclic systems. The electrophilic nature of halogen atoms enables them to activate unsaturated and saturated hydrocarbon moieties through the formation of halonium intermediates, which subsequently undergo nucleophilic attack to form functionalized carbocycles and heterocycles. This approach has proven particularly valuable in the synthesis of complex heterocyclic frameworks, where the size and number of halogen atoms can control both the formation and stereoselectivity of the resulting products. Recent advances in halogenation methodologies have demonstrated regioselective halogenation of pyrazolo[1,5-a]pyrimidines using environmentally friendly conditions, highlighting the continued importance of halogen substitution in heterocyclic chemistry.
| Halogen | Position | Electronic Effect | Synthetic Utility | Biological Impact |
|---|---|---|---|---|
| Chlorine | 2 | Electron-withdrawing | Nucleophilic displacement | Enhanced receptor binding |
| Fluorine | 5 | Strong electron-withdrawing | Metabolic stability | Improved pharmacokinetics |
Role of Carbamate Protecting Groups in Medicinal Chemistry
Carbamate protecting groups, particularly the tert-butyloxycarbonyl group, have become indispensable tools in synthetic organic chemistry and medicinal chemistry applications. The carbamate functionality serves multiple purposes: it protects reactive amine groups during synthetic transformations, modulates physicochemical properties of drug molecules, and can act as a prodrug mechanism for controlled drug release. The tert-butyloxycarbonyl protecting group is especially valuable due to its stability under basic conditions and its facile removal under acidic conditions, making it ideal for multi-step synthetic sequences. The strategic use of carbamate protection enables the synthesis of complex molecules that would otherwise be difficult or impossible to prepare.
The importance of carbamate groups extends beyond their utility as protecting groups, as they have become recognized as pharmacologically active motifs in their own right. Carbamate-containing compounds have found applications across diverse therapeutic areas, including chemotherapeutic agents, neurological disorders, and antimicrobial treatments. The structural similarity between carbamates and amides allows carbamate groups to serve as bioisosteres for amide bonds, often providing improved pharmacokinetic properties such as enhanced membrane permeability and metabolic stability. This dual functionality of carbamate groups as both synthetic tools and pharmacologically active elements has made them essential components in modern drug design.
The synthesis and manipulation of carbamate-protected compounds require careful consideration of reaction conditions and protecting group strategies. The formation of tert-butyloxycarbonyl carbamates typically involves treatment of amines with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The resulting protected amines can undergo various transformations while maintaining the integrity of the carbamate group, allowing for complex synthetic sequences. Deprotection of the carbamate group is typically accomplished using trifluoroacetic acid in dichloromethane, which protonates the protected amine and triggers the formation of a tert-butyl cation and carbamic acid, ultimately leading to decarboxylation and release of the free amine.
Recent research has demonstrated innovative approaches to carbamate synthesis and manipulation, including solvent-free conditions and environmentally benign methods. The development of selective protection and deprotection strategies has enabled chemists to work with complex polyamine systems, where different amine groups can be selectively protected and deprotected as needed. These advances have been particularly important in the synthesis of piperazine-containing compounds, where the presence of two nitrogen atoms requires careful control of protection and functionalization strategies. The synthetic route to N-Boc piperazine derivatives has been optimized to achieve high yields and purity, making these protected intermediates readily accessible for further elaboration.
| Protecting Group | Stability Conditions | Deprotection Method | Synthetic Advantages |
|---|---|---|---|
| tert-Butyloxycarbonyl | Basic, neutral | Trifluoroacetic acid | Acid-labile, high selectivity |
| Benzyloxycarbonyl | Acidic, basic | Hydrogenolysis | Orthogonal to BOC |
| Fluorenylmethyloxycarbonyl | Acidic, neutral | Piperidine base | Orthogonal protection |
Properties
IUPAC Name |
tert-butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClFN4O2/c1-13(2,3)21-12(20)19-6-4-18(5-7-19)10-9(15)8-16-11(14)17-10/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNKDORLVXCOCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC=C2F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClFN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
tert-Butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, synthesis, biological activities, and relevant case studies.
- Molecular Formula : C₁₃H₁₈ClFN₄O₂
- Molecular Weight : 316.77 g/mol
- CAS Number : 1338495-22-9
- Structure : The compound features a piperazine ring substituted with a tert-butyl group and a chlorofluoropyrimidine moiety, which may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of tert-butyl piperazinecarboxylate with appropriate halogenated pyrimidine derivatives. The general synthetic route includes:
- Reagents : tert-butyl piperazinecarboxylate, 2-chloro-5-fluoropyrimidine, and a base (e.g., NaHCO₃).
- Conditions : The reaction is usually conducted in an organic solvent like ethanol at elevated temperatures.
- Purification : The product is purified using column chromatography.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an anticancer agent and its interaction with specific biological pathways.
Anticancer Activity
Research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For example:
- Cell Lines Tested : A431 (vulvar epidermal carcinoma), HeLa (cervical cancer), and MCF7 (breast cancer).
- Mechanism of Action : It is hypothesized that the compound may inhibit cell proliferation by targeting specific signaling pathways involved in cancer cell survival and growth.
Inhibition Studies
Inhibition studies have indicated that the compound can act as an inhibitor of certain enzymes involved in tumor progression:
- Enzyme Targets : Kinases and proteases that play critical roles in cancer metastasis.
- In Vitro Assays : The compound demonstrated effective inhibition at concentrations ranging from 1 to 50 µM depending on the target enzyme.
Case Study 1: In Vivo Efficacy
A study conducted on mice bearing xenograft tumors showed that administration of this compound resulted in significant tumor regression compared to control groups. The treatment was well-tolerated with minimal side effects observed.
Case Study 2: Mechanistic Insights
Further mechanistic studies revealed that the compound activates apoptotic pathways in cancer cells, leading to increased rates of apoptosis as evidenced by flow cytometry assays measuring Annexin V staining.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The 2-chloro-5-fluoropyrimidine moiety undergoes selective displacement reactions at the C2 and C5 positions due to electronic effects:
-
C2 (chloro) : More reactive toward nucleophiles like amines, alcohols, or thiols under mild conditions (e.g., NaHCO₃ in ethanol, 60–80°C) .
-
C5 (fluoro) : Requires harsher conditions (e.g., Pd catalysis or strong bases) for substitution .
Example Reaction with Amines:
Suzuki-Miyaura Cross-Coupling
The 5-fluoropyrimidine ring participates in Pd-catalyzed couplings with boronic acids. The chloro group remains intact unless specifically activated:
text**[General Protocol](pplx://action/followup)**: tert-Butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)piperazine-1-carboxylate (1 eq), Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 eq), Dioxane/H₂O (4:1), 90°C, 12 h → 70–92% yield [7][10].
Selectivity Trends:
-
Coupling occurs preferentially at C5 (fluorine acts as a leaving group under Pd catalysis) .
-
The tert-butyl carbamate group remains stable under these conditions .
Deprotection of the tert-Butyl Carbamate
The Boc group is cleaved under acidic conditions to generate the free piperazine intermediate, critical for downstream functionalization:
Functionalization of the Piperazine Ring
The secondary amine in the piperazine ring undergoes alkylation , acylation , or sulfonylation :
Alkylation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Methyl iodide | K₂CO₃, DMF, 50°C | tert-Butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)-3-methylpiperazine-1-carboxylate | 68% |
| Propargyl bromide | TEA, CH₃CN, reflux | Alkyne-functionalized derivative | 73% |
Acylation:
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Acetic anhydride | Pyridine, 25°C | N-acetylated derivative | 89% |
| Benzoyl chloride | DCM, TEA, 0°C | N-benzoyl derivative | 82% |
Catalytic Hydrogenation
The pyrimidine ring can be reduced under hydrogenation conditions:
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Catalyst : Pd/C or PtO₂ in MeOH/THF (1:1).
-
Outcome : Partial or full saturation of the pyrimidine ring .
Stability and Side Reactions
-
Hydrolytic Sensitivity : The 2-chloro group is prone to hydrolysis in aqueous basic media (pH > 9) .
-
Thermal Stability : Decomposition observed above 200°C via loss of CO₂ and tert-butyl group .
This compound’s versatility in SNAr, cross-coupling, and piperazine functionalization makes it invaluable for constructing complex pharmacophores in drug discovery .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities with analogs:
Physicochemical Properties
- Lipophilicity: The target compound’s 2-Cl and 5-F substituents increase its logP compared to non-halogenated analogs (e.g., CAS 883231-23-0), enhancing membrane permeability but reducing aqueous solubility .
- Crystal Packing : Unlike the hydroxyl-phenyl analog (C₂₀H₂₇N₅O₃), which forms intramolecular O–H⋯N hydrogen bonds and π–π interactions (dihedral angle = 25.6°), the target compound’s halogen substituents likely favor denser packing and higher melting points .
Pharmacological Implications
- Kinase Inhibitor Scaffolds : The 2-chloro-5-fluoropyrimidine motif is prevalent in EGFR and VEGFR inhibitors, suggesting the target compound’s utility in oncology .
- Solubility-Toxicity Trade-offs : While the hydroxyl-phenyl analog (C₂₀H₂₇N₅O₃) has better solubility, its larger size (MW = 385.47) may limit bioavailability compared to the target compound .
Q & A
Q. What are the optimized synthetic routes for tert-butyl 4-(2-chloro-5-fluoropyrimidin-4-yl)piperazine-1-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution between tert-butyl piperazine-1-carboxylate and halogenated pyrimidine derivatives. Key parameters include:
- Solvent : 1,4-Dioxane is commonly used due to its high boiling point and compatibility with SNAr reactions .
- Base : Potassium carbonate (K₂CO₃) facilitates deprotonation of the piperazine nitrogen, enhancing reactivity.
- Temperature : Reflux (110°C) optimizes reaction efficiency, with yields ranging from 78% to 88.7% depending on reaction time (4–12 hours) .
- Data Table :
| Yield (%) | Reaction Time (h) | Temperature (°C) | Base | Solvent | Reference |
|---|---|---|---|---|---|
| 88.7 | 12 | 110 | K₂CO₃ | 1,4-Dioxane | |
| 80 | 1.5 | Reflux | K₂CO₃ | 1,4-Dioxane | |
| 78 | 4 | Reflux | K₂CO₃ | 1,4-Dioxane |
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves molecular conformation and crystal packing. Monoclinic crystal systems (e.g., space group P21/n) are typical, with lattice parameters (e.g., a = 6.1925 Å, b = 8.2636 Å) determined via Bruker APEXII CCD diffractometers .
- Refinement Software : SHELXS97/SHELXL97 refines structures, achieving R values < 0.05 for high precision .
- Hydrogen Bond Analysis : N—H⋯O and N—H⋯N interactions are quantified using distance (2.8–3.2 Å) and angle (150–170°) criteria .
Q. How does hydrogen bonding influence the supramolecular architecture of this compound?
- Methodological Answer : Intramolecular O—H⋯N bonds stabilize twisted aromatic rings (dihedral angle = 25.61°), while intermolecular N(amino)—H⋯O/N interactions form supramolecular tapes along the [110] direction. Centrosymmetric π–π stacking (inter-centroid distance = 3.59 Å) further stabilizes layered structures .
Advanced Research Questions
Q. How can conformational analysis of the piperazine ring guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Chair Conformation : Piperazine adopts a chair conformation with tert-butyl and pyrimidinyl substituents in bisectional and equatorial positions, respectively. This geometry influences steric accessibility for target binding .
- Substituent Effects : Fluorine and chlorine atoms on the pyrimidine ring modulate electronic properties (e.g., electron-withdrawing effects), which can be optimized via DFT calculations to predict bioactivity .
Q. What strategies resolve contradictions in spectroscopic data versus crystallographic results for this compound?
- Methodological Answer :
- Validation Protocols : Cross-validate NMR/IR data with XRD-derived bond lengths and angles. For example, discrepancies in amine proton chemical shifts may arise from dynamic hydrogen bonding, resolvable via variable-temperature NMR .
- Multi-Technique Approach : Pair XRD with Hirshfeld surface analysis to confirm intermolecular interactions absent in solution-phase spectra .
Q. What computational approaches model the π–π interactions in the crystal lattice?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate packing efficiency using force fields (e.g., OPLS-AA) to replicate experimental lattice parameters .
- Density Functional Theory (DFT) : Calculate interaction energies between pyrimidine rings (e.g., using B3LYP/6-31G*) to quantify π–π contributions (≈3–5 kcal/mol per interaction) .
Notes
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
